molecular formula C6H9ClN2OS B13200849 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride

Cat. No.: B13200849
M. Wt: 192.67 g/mol
InChI Key: IUFIKXGIOFPCIB-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The hydroxyl group at position 3 and the hydrochloride salt enhance its solubility in aqueous media.

Properties

Molecular Formula

C6H9ClN2OS

Molecular Weight

192.67 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrochloride

InChI

InChI=1S/C6H8N2OS.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H

InChI Key

IUFIKXGIOFPCIB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=O)NS2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthetic approach to 4H,5H,6H,7H-thiazolo[5,4-c]pyridin-3-ol hydrochloride typically involves the construction of the fused thiazolo-pyridine core through cyclization reactions starting from appropriate pyridine derivatives and sulfur-containing reagents. The hydrochloride salt is generally formed in a subsequent acidification step to improve the compound's physicochemical properties.

Literature-Reported Procedures

Cyclization via Thiophosphetane-Mediated Dehydration

A key method involves the dehydration of hydrazine intermediates using thiophosphetane compounds in acetonitrile solvent. This reaction proceeds by forming a slurry of approximately 0.5 to 0.6 equivalents of thiophosphetane at around 20 °C, followed by the gradual addition of the hydrazine substrate over one to two hours. The mixture is then heated to about 50 °C until near-complete consumption (~99%) of the hydrazine is achieved. This step effectively constructs the fused bicyclic core.

  • The product can be isolated directly as a crystalline free base monohydrate from the reaction mixture.
  • The reaction medium can be modified with water-rich solvents (80-90% water in acetonitrile) at pH ≥ 7 to facilitate crystallization and purity.
Salt Formation and Purification

The hydrochloride salt is prepared by treating the free base with concentrated hydrochloric acid after a suitable workup, commonly involving potassium carbonate to neutralize residual acid or impurities. The salt formation may be enhanced by seeding the solution with preformed hydrochloride salt crystals and adding antisolvents such as heptane to induce crystallization. Aging at elevated temperatures (~70 °C) followed by controlled cooling ensures high-quality crystalline salt formation.

  • Other acids used for salt formation include phosphoric acid, camphorsulfonic acid, methanesulfonic acid, and various sulfonic acids, depending on desired salt properties.
Alternative Coupling and Cyclization Routes

Additional patent literature describes methods involving the coupling of amino-substituted pyridine derivatives with activated esters or acid halides under basic conditions (e.g., triethylamine, di-isopropylethylamine) in solvents such as dimethylacetamide or dichloromethane. These methods enable the formation of intermediates that can be cyclized to the target thiazolo-pyridine core.

  • Reaction temperatures typically range from 0 °C to 40 °C.
  • Bases and solvents are chosen to optimize yield and purity while minimizing side reactions.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome Notes
1 Alkylation of pyridine derivative Alkyl halide, base, solvent (e.g., DMA, DCM) Formation of alkylated intermediate Stable free base intermediate
2 Coupling with hydrazine derivative Hydrazine compound, base, solvent Formation of hydrazine intermediate High purity achievable
3 Dehydration cyclization Thiophosphetane (0.5-0.6 eq), acetonitrile, heat 50 °C Formation of fused thiazolo-pyridine core Crystalline free base monohydrate
4 Salt formation Concentrated hydrochloric acid, K2CO3 workup, antisolvent, seeding Crystalline hydrochloride salt Aging and cooling optimize crystallinity

Research Findings and Considerations

  • The dehydration step using thiophosphetane is critical for high yield and purity, with reaction monitoring ensuring near-complete conversion of hydrazine intermediates.
  • The choice of solvent and pH during crystallization strongly influences the isolation of the monohydrate or salt forms, impacting stability and bioavailability.
  • The hydrochloride salt form exhibits enhanced stability to air, moisture, and temperature compared to the free base, making it preferable for pharmaceutical applications.
  • Alternative synthetic routes involving activated esters or acid halides provide flexibility in precursor selection and may be adapted for stereospecific or large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Data : Direct studies on the target compound’s enzyme inhibition potency, toxicity, and in vivo efficacy are needed to validate inferred advantages over oxazolo analogs.
  • Synthetic Optimization : Functionalization with methyl groups or bioisosteric replacements (e.g., replacing HCl with other salts) could further improve solubility-permeability trade-offs.

Biological Activity

4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity based on diverse research findings and case studies.

  • Molecular Formula : C7H8ClN2OS
  • Molecular Weight : 220.67 g/mol
  • CAS Number : 1190971-73-3

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including this compound.

  • Cytotoxicity Studies :
    • In a study evaluating various thiazolopyridazine derivatives against human cancer cell lines (MCF-7 for breast cancer, HCT-116 for colon cancer), compounds exhibited significant cytotoxicity with IC50 values ranging from 6.90 to 51.46 µM. The compound this compound was noted for its effectiveness against the MCF-7 cell line with an IC50 value comparable to doxorubicin (19.35 µM) .
  • Mechanism of Action :
    • The mechanism by which thiazole derivatives induce cytotoxicity often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that interactions with specific proteins (e.g., Bcl-2) are crucial for their activity .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In one study, analogues containing thiazole moieties demonstrated significant anticonvulsant activity in animal models. For instance:

  • A compound similar to this compound exhibited a median effective dose (ED50) that provided substantial protection against seizures induced by pentylenetetrazole (PTZ) .

Structure-Activity Relationship (SAR)

The structural characteristics of thiazole derivatives play a pivotal role in their biological activity:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups significantly enhances cytotoxicity.
  • Positioning of Functional Groups : Variations in the positioning of substituents on the pyridine ring can lead to marked differences in biological efficacy .

Case Studies

StudyCompound TestedCell LineIC50 (µM)Notes
Thiazolopyridazine DerivativeMCF-710.39High cytotoxicity compared to doxorubicin
Thiazole AnalogueHCT-1166.90Promising anticancer agent
Thiazole DerivativePTZ ModelED50Significant anticonvulsant activity

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